molecular formula C23H26N4O B14217536 Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-76-6

Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-

Cat. No.: B14217536
CAS No.: 832734-76-6
M. Wt: 374.5 g/mol
InChI Key: NSLIFSATIAHANI-UHFFFAOYSA-N
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Description

Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex heterocyclic compound that features a quinoline core structure substituted with a pyrimidinyl group and a piperidinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. Some of the common synthetic routes include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a ketone.

    Pfitzinger Reaction: This method involves the reaction of isatin with a ketone in the presence of a base.

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include:

    Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate chemical reactions, reducing reaction times and energy consumption.

    Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.

    Catalyst-Based Methods: Utilizing reusable catalysts to promote reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. The compound’s unique structure allows it to interact with various proteins and nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.

    Pyrimidine: A core structure in many biologically active compounds.

Uniqueness

Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its combination of a quinoline core with a pyrimidinyl and piperidinyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

832734-76-6

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

3-[2-(1-cyclopentylpiperidin-4-yl)oxypyrimidin-5-yl]quinoline

InChI

InChI=1S/C23H26N4O/c1-4-8-22-17(5-1)13-18(14-24-22)19-15-25-23(26-16-19)28-21-9-11-27(12-10-21)20-6-2-3-7-20/h1,4-5,8,13-16,20-21H,2-3,6-7,9-12H2

InChI Key

NSLIFSATIAHANI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC5=CC=CC=C5N=C4

Origin of Product

United States

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